molecular formula C13H7ClN2O5 B11186585 (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone

(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone

Cat. No.: B11186585
M. Wt: 306.66 g/mol
InChI Key: YSUPZNFFXSIYCA-UHFFFAOYSA-N
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Description

(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H7ClN2O5 It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a 2-chloro-3,5-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone typically involves the reaction of 2-chloro-3,5-dinitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chloro-3,5-dinitrobenzoyl chloride+BenzeneAlCl3This compound\text{2-Chloro-3,5-dinitrobenzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Chloro-3,5-dinitrobenzoyl chloride+BenzeneAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone moiety, forming carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: (2-Chloro-3,5-diaminophenyl)(phenyl)methanone.

    Oxidation: Carboxylic acids or other oxidized phenyl derivatives.

Scientific Research Applications

(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenyl derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • (2-Amino-5-nitrophenyl)phenylmethanone
  • (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
  • (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone

Comparison: (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone is unique due to the presence of both chloro and dinitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced electrophilicity and potential for diverse chemical transformations.

Properties

Molecular Formula

C13H7ClN2O5

Molecular Weight

306.66 g/mol

IUPAC Name

(2-chloro-3,5-dinitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H7ClN2O5/c14-12-10(13(17)8-4-2-1-3-5-8)6-9(15(18)19)7-11(12)16(20)21/h1-7H

InChI Key

YSUPZNFFXSIYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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